5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one
Overview
Description
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound with the molecular formula C2HClN2OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound is characterized by a five-membered ring containing sulfur, nitrogen, and chlorine atoms, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 1,3,4-thiadiazole derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been shown to disrupt processes related to dna replication .
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Bacillus mycoides . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with fungal proteins, thereby exhibiting antifungal properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . The impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced cellular proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial DNA synthesis, ultimately leading to cell death. Additionally, the compound can activate certain signaling pathways that promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro studies, the compound has demonstrated consistent antimicrobial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the minimum effective dose required to achieve the desired therapeutic outcome . These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to the accumulation of toxic metabolites and disruption of cellular homeostasis . Additionally, this compound affects the metabolism of cancer cells by inhibiting glycolytic enzymes, resulting in reduced energy production and cell proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its effects on gene expression and cellular metabolism . The localization within the nucleus allows the compound to interact with DNA and transcription factors, while its presence in mitochondria influences mitochondrial function and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3,4-thiadiazol-2-ol
- 5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2(3H)-one
- 2-Amino-5-mercapto-1,3,4-thiadiazole
Uniqueness
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and biological activity compared to other thiadiazole derivatives . Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
5-chloro-3H-1,3,4-thiadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2OS/c3-1-4-5-2(6)7-1/h(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGHVMLZDSOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89304-39-2 | |
Record name | 5-chloro-2,3-dihydro-1,3,4-thiadiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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